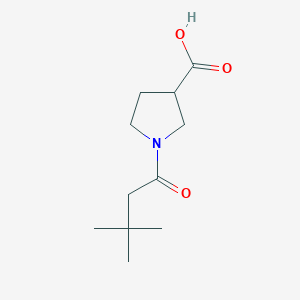

1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,3-dimethylbutanoyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)6-9(13)12-5-4-8(7-12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXHSTZJTXRUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example from Thiourea-Based Carboxylic Acid Synthesis

- In a study synthesizing thiourea-based carboxylic acids, 3,3-dimethylbutanoyl chloride was reacted with proline (a pyrrolidine-2-carboxylic acid) and potassium thiocyanate under reflux conditions to yield 1-[(3,3-dimethylbutanamido)methanethioyl]pyrrolidine-2-carboxylic acid with a 65% yield and melting point of 156 °C. This reaction involved stirring the mixture and subsequent recrystallization to purify the product.

This method can be adapted for the preparation of 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid by using pyrrolidine-3-carboxylic acid as the starting amine component instead of proline, with the acyl chloride providing the 3,3-dimethylbutanoyl group.

Multi-Step Synthetic Routes Involving Protection and Deprotection

Industrial and laboratory syntheses of complex pyrrolidine derivatives often involve:

- Protection of sensitive functional groups (e.g., amino or hydroxyl groups) to prevent side reactions.

- Formation of key intermediates such as N-protected pyrrolidine derivatives.

- Subsequent acylation with 3,3-dimethylbutanoyl chloride or related reagents.

- Deprotection steps to yield the final 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid with desired stereochemistry and purity.

Reaction Conditions and Purification

Typical reaction conditions for the acylation include:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF), or dioxane |

| Temperature | 0 °C to room temperature (20–25 °C) |

| Reaction Time | 1 to 24 hours depending on step |

| Base | Sodium hydroxide or triethylamine to neutralize HCl formed |

| Workup | Acid-base extraction, crystallization from ethanol or methanol |

| Purification | Recrystallization, silica gel chromatography |

These conditions ensure high yield and purity, often exceeding 80% yield and purity greater than 98% after purification.

Summary Table of Preparation Methods

Research Findings and Considerations

- The acylation approach using 3,3-dimethylbutanoyl chloride is straightforward but may require careful control of reaction conditions to prevent side reactions and ensure regioselectivity.

- Enantioselective hydrogenation methods provide a route to chiral products with high stereochemical purity, essential for pharmaceutical applications.

- Purification by crystallization and chromatography is crucial to achieve the desired purity, especially when the compound is used as a pharmaceutical intermediate.

- The bulky 3,3-dimethylbutanoyl group can influence reaction kinetics and solubility, thus reaction time and solvent choice must be optimized accordingly.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a bioactive molecule in medicinal chemistry.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid and related compounds:

| Compound Name | Substituents (R₁, R₂) | Molecular Weight | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid | R₁ = 3,3-dimethylbutanoyl; R₂ = COOH | ~271.3 (calculated) | Carboxylic acid, branched aliphatic acyl | High lipophilicity, potential metabolic stability |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | R₁ = CH₃; R₂ = COOH | 157.14 (CAS 42346-68-9) | Ketone, carboxylic acid | Polar, prone to enzymatic oxidation |

| 1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid | R₁ = 2-ethylhexanoyl; R₂ = COOH | ~283.4 (CAS 1409031-24-8) | Branched acyl chain, carboxylic acid | Enhanced solubility in organic phases |

| 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid | R₁ = 3-methoxyphenyl; R₂ = COOH | 235.28 (CAS 933726-28-4) | Aromatic ring, methoxy group | Improved π-π stacking interactions |

| 1-Benzyl-5-oxo-1,6-dihydropyridazine-3-carboxylic acid | R₁ = benzyl; R₂ = COOH | 230.22 (CAS N/A) | Pyridazine ring, carboxylic acid | Planar structure, moderate acidity |

Key Observations :

- Lipophilicity: The 3,3-dimethylbutanoyl group increases logP compared to methyl or methoxyphenyl substituents, suggesting better membrane permeability .

- Metabolic Stability: Branched acyl groups (e.g., 3,3-dimethylbutanoyl) resist hydrolysis better than linear chains (e.g., 2-ethylhexanoyl) due to steric hindrance .

- Bioactivity: Aromatic substituents (e.g., 3-methoxyphenyl) enhance binding to targets like GABA receptors, as seen in analogs of γ-aminobutyric acid derivatives .

Data Tables

Table 1: Spectroscopic Data for Selected Analogs

Biological Activity

1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES Notation : CC(C)(C)CC(=O)N1CCCC1C(=O)O

- InChI Key : ICGZUNNKSIRQNH-UHFFFAOYSA-N

The compound features a pyrrolidine ring substituted with a carboxylic acid and a 3,3-dimethylbutanoyl group, which may influence its biological activity and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 1-(3,3-dimethylbutanoyl)pyrrolidine-3-carboxylic acid exhibit antimicrobial properties. For instance, derivatives of pyrrolidine carboxylic acids have shown activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Potential

Preliminary studies have suggested that the compound could have anticancer properties. The presence of the pyrrolidine structure is often associated with enhanced bioactivity in medicinal chemistry. Compounds with similar frameworks have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

The exact mechanisms by which 1-(3,3-dimethylbutanoyl)pyrrolidine-3-carboxylic acid exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. The following mechanisms are proposed:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or tumor growth.

- Receptor Modulation : It may act on receptors that regulate cell proliferation and apoptosis.

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including those structurally similar to 1-(3,3-dimethylbutanoyl)pyrrolidine-3-carboxylic acid. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: Anticancer Activity Evaluation

In another study focusing on compounds with similar structures, researchers reported that certain pyrrolidine derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were found to be in the range of 10–50 µM, indicating promising anticancer potential .

Comparative Biological Activity of Pyrrolidine Derivatives

| Compound Name | Biological Activity | MIC/IC Values |

|---|---|---|

| 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid | Antimicrobial, Anticancer | TBD |

| Pyrrolidine derivative A | Antimicrobial | MIC = 64 µg/mL |

| Pyrrolidine derivative B | Anticancer | IC = 25 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.